molecular formula C7H16N2O B3229353 (2S,3S)-2-amino-N,3-dimethylpentanamide CAS No. 128633-26-1

(2S,3S)-2-amino-N,3-dimethylpentanamide

Cat. No.: B3229353
CAS No.: 128633-26-1
M. Wt: 144.21 g/mol
InChI Key: PCWZFJQSFIEREL-WDSKDSINSA-N
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Description

(2S,3S)-2-amino-N,3-dimethylpentanamide is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its specific stereochemistry, which plays a crucial role in its reactivity and interactions with biological molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,3S)-2-amino-N,3-dimethylpentanamide can be achieved through several methods. One common approach involves the use of chiral auxiliaries to ensure the desired stereochemistry. For example, a diastereoselective aldol condensation using a chiral oxazolidinone auxiliary can be employed . The reaction typically involves the use of anhydrous solvents and low temperatures to maintain the integrity of the chiral centers.

Industrial Production Methods: Industrial production of this compound often involves biocatalytic processes due to their efficiency and selectivity. Enzymes such as carbonyl reductase from Lactobacillus fermentum can be used to catalyze the asymmetric reduction of precursor compounds . This method is environmentally friendly and suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: (2S,3S)-2-amino-N,3-dimethylpentanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups and the stereochemistry of the compound.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include strong oxidizing agents for oxidation reactions and reducing agents such as sodium borohydride for reduction reactions . Substitution reactions often involve nucleophiles and electrophiles under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions typically produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (2S,3S)-2-amino-N,3-dimethylpentanamide involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor agonist, depending on its structure and the biological system involved . The stereochemistry of the compound plays a crucial role in its binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to (2S,3S)-2-amino-N,3-dimethylpentanamide include other chiral amines and amino acids, such as (2S,3R)-3-amino-2-hydroxybutanoic acid and (2R,3R)-3-amino-2-hydroxybutanoic acid . These compounds share similar structural features but differ in their stereochemistry and functional groups.

Uniqueness: The uniqueness of this compound lies in its specific stereochemistry, which imparts distinct reactivity and biological activity. This makes it a valuable compound for the development of chiral drugs and catalysts.

Properties

IUPAC Name

(2S,3S)-2-amino-N,3-dimethylpentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-4-5(2)6(8)7(10)9-3/h5-6H,4,8H2,1-3H3,(H,9,10)/t5-,6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCWZFJQSFIEREL-WDSKDSINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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